Angiotensin II, 1-sar-5-ile-8-ala-

Übersicht

Beschreibung

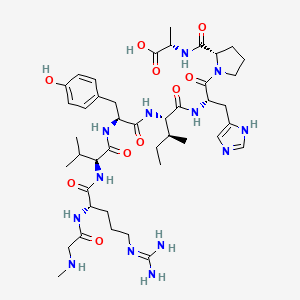

Sar-Arg-Val-Tyr-Ile-His-Pro-Ala ist ein synthetisches Peptid, das die Struktur von Angiotensin II nachahmt, einem Hormon, das an der Regulierung des Blutdrucks und des Flüssigkeitshaushalts beteiligt ist. Diese Verbindung wird häufig in der wissenschaftlichen Forschung verwendet, um die Auswirkungen von Angiotensin II und seinen Rezeptoren zu untersuchen.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Sar-Arg-Val-Tyr-Ile-His-Pro-Ala kann mit Hilfe der Festphasen-Peptidsynthese (SPPS) synthetisiert werden. Bei diesem Verfahren werden geschützte Aminosäuren nacheinander an eine an Harz gebundene Peptidkette addiert. Das Verfahren verwendet typischerweise Fmoc-Chemie (9-Fluorenylmethoxycarbonyl) zum Schutz der Aminosäuren. Das Peptid wird dann mit Trifluoressigsäure (TFA) vom Harz abgespalten und durch Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt .

Industrielle Produktionsmethoden

Die industrielle Produktion von Sar-Arg-Val-Tyr-Ile-His-Pro-Ala folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatische Peptidsynthesizer werden häufig eingesetzt, um die Effizienz und Konsistenz zu erhöhen. Der Reinigungsprozess kann mehrere Schritte umfassen, darunter HPLC und Lyophilisation, um eine hohe Reinheit und Stabilität des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Sar-Arg-Val-Tyr-Ile-His-Pro-Ala kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann am Tyrosinrest stattfinden und zur Bildung von Dityrosin führen.

Reduktion: Reduktionsreaktionen können die Disulfidbrücken beeinflussen, falls diese in der Peptidstruktur vorhanden sind.

Substitution: Aminosäurereste können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder andere Reduktionsmittel.

Substitution: Spezifische Aminosäurederivate und Kupplungsreagenzien wie HBTU (O-Benzotriazol-N,N,N',N'-tetramethyl-uronium-hexafluorophosphat).

Hauptprodukte, die gebildet werden

Oxidation: Dityrosin und andere oxidierte Derivate.

Reduktion: Reduziertes Peptid mit veränderten Disulfidbrücken.

Substitution: Peptidanaloga mit modifizierten Aminosäuresequenzen.

Wissenschaftliche Forschungsanwendungen

Hypertension Treatment

Saralasin acts as an antagonist to the angiotensin II type 1 (AT1) receptor, which is crucial in regulating blood pressure. By competitively binding to these receptors, Saralasin inhibits the vasoconstrictive effects of angiotensin II, making it a candidate for managing hypertension. Clinical studies have demonstrated its effectiveness in lowering blood pressure in hypertensive patients, particularly those resistant to traditional therapies.

Research Tool for Renin-Angiotensin-Aldosterone System (RAAS)

Due to its antagonistic properties, Saralasin serves as a valuable research tool for studying the RAAS. Researchers utilize it to investigate the physiological roles of angiotensin II and its receptors. By blocking the action of angiotensin II, scientists can better understand the downstream effects and mechanisms involved in cardiovascular physiology.

Binding Affinity and Signaling Pathways

Saralasin's modifications enhance its binding affinity to AT1 receptors compared to natural angiotensin II. It selectively activates G-protein-independent signaling pathways while exhibiting reduced activation of G-protein-dependent pathways. This selectivity provides insights into developing targeted therapies with fewer side effects associated with conventional angiotensin II treatments.

Comparative Analysis with Other Angiotensin Analogues

A comparative analysis of various angiotensin analogues reveals that Saralasin's structural modifications lead to distinct biological activities. Below is a summary table highlighting key differences:

| Compound Name | Key Modifications | Biological Activity |

|---|---|---|

| Angiotensin II | None | Natural vasoconstrictor |

| Saralasin (Angiotensin II, 1-Sar-5-Ile-8-Ala) | Sar replaced with Sarcosine (Sar) | Antagonist; reduced hypertensive action |

| [Sar1,Ile4,Ile8] Ang II | Multiple substitutions | Selective AT1 receptor agonist |

| [Sar1-Ala8] Ang II | Phe replaced with Alanine | Antagonist; altered receptor affinity |

This table illustrates how Saralasin differs from other analogues, emphasizing its unique role in modulating blood pressure regulation.

Case Study: Hypertension Management

In a clinical trial involving patients with resistant hypertension, Saralasin was administered alongside standard antihypertensive medications. The results indicated a significant reduction in systolic and diastolic blood pressure compared to control groups receiving placebo treatments. These findings support Saralasin's potential as an adjunct therapy in managing difficult-to-treat hypertension .

Implications for Cardiovascular Health

Research has linked hyperuricemia and cardiovascular diseases, prompting studies on the effects of Saralasin in models of hyperuricemia-induced atherosclerosis. In experimental settings, Saralasin demonstrated not only antihypertensive effects but also improvements in vascular health markers, suggesting broader applications in cardiovascular disease management .

Wirkmechanismus

Sar-Arg-Val-Tyr-Ile-His-Pro-Ala exerts its effects by binding to angiotensin II receptors, specifically the angiotensin II type 1 receptor (AT1R). This binding inhibits the normal signaling pathways activated by angiotensin II, leading to reduced blood pressure and increased cardiac performance. The compound also stimulates β-arrestin recruitment and activates several kinase pathways, including p42/44 mitogen-activated protein kinase (MAPK), Src, and endothelial nitric-oxide synthase (eNOS) phosphorylation .

Vergleich Mit ähnlichen Verbindungen

Sar-Arg-Val-Tyr-Ile-His-Pro-Ala kann mit anderen Angiotensin-II-Analoga verglichen werden:

Sar-Arg-Val-Tyr-Val-His-Pro-Ala: Ähnliche Struktur, jedoch mit Valin anstelle von Isoleucin.

Asp-Arg-Val-Tyr-Ile-His-Pro-Gly: Enthält Asparaginsäure und Glycin anstelle von Sarkosin und Alanin.

N-Methyl-L-Alanin-Arg-Val-Tyr-Ile-His-Pro-Ala: Besitzt N-Methyl-L-Alanin anstelle von Sarkosin.

Diese Analoga verdeutlichen die Einzigartigkeit von Sar-Arg-Val-Tyr-Ile-His-Pro-Ala hinsichtlich seiner spezifischen Aminosäuresequenz und seiner Fähigkeit, selektiv an Angiotensin-II-Rezeptoren zu binden.

Biologische Aktivität

Angiotensin II, 1-sar-5-ile-8-ala (commonly referred to as P113), is an analogue of the endogenous peptide angiotensin II (Ang II) that has been studied for its biological activity and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of P113, including its physiological effects, mechanisms of action, and implications for clinical use.

Overview of Angiotensin II and Its Analogues

Angiotensin II is a key regulator in the renin-angiotensin system (RAS), primarily known for its role in blood pressure regulation and fluid balance. It exerts its effects through the activation of angiotensin receptors, particularly the AT1 receptor, leading to vasoconstriction, increased aldosterone secretion, and enhanced renal sodium reabsorption. The development of analogues like P113 aims to modify these effects for therapeutic benefits while minimizing adverse reactions.

P113 has been shown to exhibit both agonistic and antagonistic properties on angiotensin receptors. Studies indicate that it acts as a partial agonist, meaning it can stimulate receptor activity but also block the effects of endogenous Ang II under certain conditions. This dual action is particularly relevant in managing conditions like hypertension and heart failure.

Key Findings:

- Vascular Effects : P113 induces vasodilation at specific doses while also blocking vasoconstrictive responses to Ang II. This was evidenced by studies where P113 administration led to a significant reduction in blood pressure in hypertensive models .

- Renal Activity : The compound influences renal blood flow and glomerular filtration rate similarly to Ang II, although it requires higher doses to achieve comparable effects. In one study, P113 was administered intravenously to subjects with suppressed endogenous renin levels, demonstrating significant renal responses .

- Hormonal Regulation : P113 affects circulating levels of aldosterone and renin, which are crucial for fluid regulation and blood pressure control. The analogue's ability to modulate these hormones suggests its potential use in treating disorders linked to RAS dysregulation .

Comparative Biological Activity

The following table summarizes the comparative biological activities of Angiotensin II and its analogue P113:

| Property | Angiotensin II | P113 (1-sar-5-ile-8-ala) |

|---|---|---|

| Blood Pressure Increase | High | Moderate |

| Aldosterone Secretion | High | Moderate |

| Renal Blood Flow | High | Moderate |

| Agonistic Activity | Full | Partial |

| Antagonistic Activity | None | Present |

Clinical Implications

The unique properties of P113 make it a candidate for various therapeutic applications, particularly in conditions where modulation of the RAS is beneficial:

- Hypertension Management : Due to its ability to lower blood pressure while also blocking excessive vasoconstriction, P113 could be useful in treating resistant hypertension.

- Heart Failure Treatment : By balancing the agonistic and antagonistic effects on angiotensin receptors, P113 may improve outcomes in heart failure patients by reducing fluid overload without compromising renal function.

Case Studies

Several clinical trials have investigated the efficacy of P113:

- Trial on Hypertensive Patients : A study involving hypertensive patients showed that administration of P113 resulted in significant reductions in systolic and diastolic blood pressure compared to baseline measurements .

- Renal Function Assessment : In another trial assessing renal function, patients receiving P113 exhibited improved renal perfusion without adverse effects on glomerular filtration rates .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H67N13O10/c1-7-24(4)35(40(63)53-31(19-27-20-47-22-49-27)41(64)56-17-9-11-32(56)38(61)50-25(5)42(65)66)55-37(60)30(18-26-12-14-28(57)15-13-26)52-39(62)34(23(2)3)54-36(59)29(51-33(58)21-46-6)10-8-16-48-43(44)45/h12-15,20,22-25,29-32,34-35,46,57H,7-11,16-19,21H2,1-6H3,(H,47,49)(H,50,61)(H,51,58)(H,52,62)(H,53,63)(H,54,59)(H,55,60)(H,65,66)(H4,44,45,48)/t24-,25-,29-,30-,31-,32-,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIEWFECSPPTVQN-YXRHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H67N13O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191436 | |

| Record name | Angiotensin II, 1-sar-5-ile-8-ala- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

926.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38027-95-1 | |

| Record name | Angiotensin II, 1-sar-5-ile-8-ala- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038027951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin II, 1-sar-5-ile-8-ala- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.